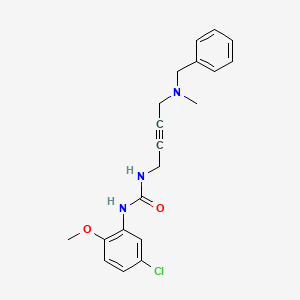

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(5-chloro-2-methoxyphenyl)urea

Beschreibung

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(5-chloro-2-methoxyphenyl)urea is a synthetic urea derivative characterized by a bifunctional structure. The molecule features a urea core (-NHCONH-) linked to two distinct moieties:

- A 5-chloro-2-methoxyphenyl group, which is a substituted aromatic ring known for its role in enhancing binding affinity to biological targets, particularly in kinase inhibitors and GPCR modulators .

Eigenschaften

IUPAC Name |

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(5-chloro-2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O2/c1-24(15-16-8-4-3-5-9-16)13-7-6-12-22-20(25)23-18-14-17(21)10-11-19(18)26-2/h3-5,8-11,14H,12-13,15H2,1-2H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUQTCRMYGKXIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)NC1=C(C=CC(=C1)Cl)OC)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(5-chloro-2-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy.

Chemical Structure and Properties

The compound's chemical structure includes a urea functional group, a chloro-substituted aromatic ring, and an alkyne moiety. The molecular formula is , with a molecular weight of 345.81 g/mol. The presence of the benzyl and methyl groups enhances its interaction with biological targets.

Synthesis

The synthesis typically involves the reaction of 4-(Benzyl(methyl)amino)but-2-yn-1-ol with 5-chloro-2-methoxyphenyl isocyanate. The reaction conditions often include the use of aprotic solvents like DMF or DMSO under controlled temperatures to optimize yield and purity.

The compound acts as a ligand that binds to specific receptors or enzymes, modulating their activity. The hydrophobic interactions from the benzyl group and the hydrogen bonding capabilities from the urea enhance its binding affinity towards biological targets.

Anticancer Activity

Recent studies have shown that derivatives similar to this compound exhibit potent anticancer properties. For instance, urea derivatives have been found to inhibit cell proliferation in various cancer cell lines, including breast and gastric cancer cells. The IC50 values for some derivatives were reported in the nanomolar range, indicating strong efficacy against cancerous cells .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. Research indicates that compounds with similar structural features exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Analysis with Similar Compounds

A comparison table highlights the biological activities of structurally related compounds:

| Compound Name | Key Features | Anticancer Activity (IC50 μM) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Urea derivative with chloro and methoxy groups | 0.004 - 0.1 | Effective against MRSA |

| 4-(Benzylamino)but-2-YNE | Lacks chloro substitution | 0.05 - 0.15 | Moderate activity |

| 4-(Dimethylamino)but-2-YNE | Contains two methyl groups | 0.1 - 0.25 | Low activity |

Case Studies

- Anticancer Efficacy : A study conducted on various urea derivatives indicated that those with halogen substitutions exhibited enhanced potency against multiple cancer cell lines, suggesting that structural modifications can significantly impact biological activity .

- Antimicrobial Evaluation : Another investigation into the antimicrobial properties of similar compounds revealed that those with hydrophobic substituents showed increased efficacy against resistant bacterial strains, highlighting the importance of chemical structure in therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Urea vs. Quinazoline Cores :

- The target compound’s urea core enables hydrogen-bonding interactions with kinase ATP-binding pockets or GPCR allosteric sites, similar to PQ401 . In contrast, tyrphostin AG1478 uses a quinazoline scaffold, which engages in π-π stacking and hydrophobic interactions with EGFR .

Substituent Effects: The 5-chloro-2-methoxyphenyl group is shared with PQ401 and Compound 23. In PQ401, this group enhances selectivity for IGF-1R, while in Compound 23, it contributes to GPCR binding .

Synthetic Yields: Compounds with urea or piperazine cores (e.g., PQ401, Compound 23) are typically synthesized in moderate yields (60–72%) via nucleophilic substitution or coupling reactions .

Physicochemical and Crystallographic Properties

- Melting Points : HCl salts of piperazine derivatives (e.g., Compound 23) melt at 177–178°C . Urea derivatives like PQ401 likely exhibit higher melting points due to strong hydrogen-bonding networks, as predicted by Etter’s graph-set analysis .

- Hydrogen Bonding: The urea group in the target compound can act as both a donor (-NH-) and acceptor (C=O), forming R₂²(8) motifs (cyclic dimers) or C(4) chains, critical for crystal packing and solubility . This contrasts with tyrphostin AG1478’s quinazoline, which relies on weaker van der Waals interactions .

Q & A

How can the synthetic route for this urea derivative be optimized to improve yield and purity?

Answer:

- Key Steps : The compound’s alkyne and urea moieties require sequential coupling reactions. A multi-step approach involving Sonogashira coupling for the but-2-yn-1-yl backbone, followed by urea formation via carbodiimide-mediated coupling (e.g., using EDCI/HOBt), is recommended .

- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane for intermediates, and recrystallization (e.g., using ethanol/water mixtures) for the final product to remove unreacted amines or byproducts .

- Troubleshooting : Monitor reaction progress via TLC and adjust stoichiometry of the benzyl(methyl)amine precursor to minimize dimerization.

What methodologies are critical for resolving the crystal structure of this compound, and what challenges might arise during refinement?

Answer:

- Data Collection : Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data. Small crystals (≤0.2 mm) may require cryoprotection (e.g., glycerol) to prevent decay .

- Refinement : Employ SHELXL for structure solution, leveraging its robust handling of disordered alkyne or benzyl groups. Constraints may be needed for the but-2-yn-1-yl torsion angles .

- Challenges : Thermal motion in the flexible benzyl(methyl)amino group can lead to poor electron density maps. Use ISOR restraints or partial occupancy modeling .

How can hydrogen-bonding networks and supramolecular interactions be systematically analyzed in this compound?

Answer:

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., urea N–H···O=C motifs) and π-π stacking between aromatic rings. Software like Mercury can visualize interactions .

- Energy Frameworks : Use CrystalExplorer to compute interaction energies, highlighting dominant contributions from urea-aryl interactions versus weaker van der Waals forces .

- Functional Impact : Correlate packing patterns (e.g., layered vs. helical) with solubility or stability trends observed in DSC/TGA data .

What strategies are recommended for evaluating the compound’s pharmacological activity, particularly in receptor-binding assays?

Answer:

- Target Selection : Prioritize GPCRs or kinase targets based on structural analogs (e.g., tyrphostin AG1478 or PD173074, which share urea/aryl motifs) .

- Assay Design :

- Use fluorescence polarization for competitive binding studies.

- For cellular assays (e.g., cAMP modulation), employ HEK293 cells transfected with target receptors. Include controls with known inhibitors (e.g., GW441756) .

- Dose-Response : Optimize concentrations between 1 nM–10 µM, accounting for potential solubility issues in DMSO/PBS mixtures .

Which analytical techniques are most effective for confirming structural integrity and purity?

Answer:

- NMR : ¹H/¹³C NMR to verify alkyne protons (δ ~2.5–3.5 ppm) and urea NH signals (δ ~6.5–7.5 ppm). Compare with computed spectra using ACD/Labs .

- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (60:40) to achieve >95% purity. Monitor for degradation products (e.g., hydrolyzed urea) .

- Elemental Analysis : Confirm Cl and N content (±0.3% deviation) to rule out halogen exchange or incomplete coupling .

How can structure-activity relationship (SAR) studies be designed to explore the role of substituents?

Answer:

- Variable Substituents : Synthesize analogs with:

- Halogen swaps (e.g., 5-Br instead of 5-Cl) to assess electronic effects.

- Methoxy group removal or replacement (e.g., ethoxy) to probe steric tolerance .

- Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., tyrosine kinases). Use molecular docking (AutoDock Vina) to correlate activity with binding pocket interactions .

What formulation strategies mitigate solubility limitations for in vivo studies?

Answer:

- Co-Solvents : Use Cremophor EL/ethanol (1:1) or cyclodextrin complexes to enhance aqueous solubility .

- Solid Dispersion : Prepare spray-dried dispersions with PVP-VA64 (20% w/w) to stabilize the amorphous phase and improve bioavailability .

- In Vivo Validation : Conduct pharmacokinetic studies in rodents, monitoring plasma concentrations via LC-MS/MS over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.